Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate
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Overview
Description
ETHYL 2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)BUTANOATE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core and an ethyl butanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)BUTANOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazolopyrimidine intermediate.
Esterification: The final step involves the esterification of the intermediate with ethyl butanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of ETHYL 2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)BUTANOATE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazolopyrimidine core can be reduced to form alcohols.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
ETHYL 2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)BUTANOATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of ETHYL 2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)BUTANOATE involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
ETHYL 2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)BUTANOATE can be compared with other triazolopyrimidine derivatives:
Similar Compounds: Compounds such as pyrazolopyrimidines and other triazolopyrimidine derivatives.
Uniqueness: The presence of the ethyl butanoate moiety and the specific substitution pattern on the triazolopyrimidine core make it unique. This uniqueness can result in distinct biological activities and chemical properties.
Properties
Molecular Formula |
C12H16N4O3S |
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Molecular Weight |
296.35 g/mol |
IUPAC Name |
ethyl 2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]butanoate |
InChI |
InChI=1S/C12H16N4O3S/c1-4-8(10(18)19-5-2)20-12-15-14-11-13-9(17)6-7(3)16(11)12/h6,8H,4-5H2,1-3H3,(H,13,14,17) |
InChI Key |
AXADXPQWTDSEEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C2N1C(=CC(=O)N2)C |
Origin of Product |
United States |
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